6-(Naphthalen-1-YL)picolinic acid

Asymmetric Catalysis Axial Chirality Ligand Design

6-(Naphthalen-1-YL)picolinic acid is a 6-aryl-substituted pyridine-2-carboxylic acid featuring a naphthalen-1-yl group at the 6-position. It belongs to the 6-aryl-picolinate class, a scaffold identified as the core pharmacophore for synthetic auxin herbicides like halauxifen-methyl and florpyrauxifen-benzyl.

Molecular Formula C16H11NO2
Molecular Weight 249.26 g/mol
CAS No. 1261980-03-3
Cat. No. B6391735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Naphthalen-1-YL)picolinic acid
CAS1261980-03-3
Molecular FormulaC16H11NO2
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=NC(=CC=C3)C(=O)O
InChIInChI=1S/C16H11NO2/c18-16(19)15-10-4-9-14(17-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,18,19)
InChIKeyXLYSYDSWMMQRFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Naphthalen-1-YL)Picolinic Acid (CAS 1261980-03-3): A 1-Naphthyl-Substituted 6-Aryl-Picolinate Scaffold for Asymmetric Catalysis and Herbicide Development


6-(Naphthalen-1-YL)picolinic acid is a 6-aryl-substituted pyridine-2-carboxylic acid featuring a naphthalen-1-yl group at the 6-position [1]. It belongs to the 6-aryl-picolinate class, a scaffold identified as the core pharmacophore for synthetic auxin herbicides like halauxifen-methyl and florpyrauxifen-benzyl [2]. The compound’s computed XLogP3-AA of 3.6 indicates significant lipophilicity (PubChem CID 53223856) [1], suggesting enhanced membrane permeability compared to more polar picolinic acid analogs. As a bidentate ligand, the proximity of the 1-naphthyl group to the pyridine nitrogen introduces unique steric constraints, distinguishing it from regioisomeric naphthyl-picolinic acids.

Why 6-(Naphthalen-1-YL)Picolinic Acid Cannot Be Replaced by Other Naphthyl-Picolinic Acids


Attempts to substitute 6-(Naphthalen-1-YL)picolinic acid with its regioisomers, such as 6-(Naphthalen-2-yl)picolinic acid or 5-(Naphthalen-1-yl)picolinic acid, are likely to alter both steric and electronic properties critical for target binding. In the 1-naphthyl isomer, the peri-hydrogen and the pyridine nitrogen create a rigid cleft that restricts the conformational freedom of the naphthyl group, whereas the 2-naphthyl analog does not experience this peri-interaction . This steric distinction has been exploited in the design of axially chiral picolinic acid ligands for catalytic asymmetric allylation [1]. Furthermore, the 6-aryl-picolinate pharmacophore is highly sensitive to the substitution position: moving the naphthyl group from the 6- to the 5- or 4-position can alter auxin receptor binding by several orders of magnitude, as demonstrated by structure-activity relationship studies on halauxifen-methyl analogs [2].

Quantitative Differential Evidence for 6-(Naphthalen-1-YL)Picolinic Acid vs. Alternative Naphthyl-Picolinic Acid Candidates


Steric Constraint from 1-Naphthyl peri-Interaction Enhances Axial Chirality Stability vs. 2-Naphthyl Analogs

The 1-naphthyl group in 6-(Naphthalen-1-YL)picolinic acid creates a steric peri-interaction with the pyridine nitrogen that does not exist for 6-(Naphthalen-2-yl)picolinic acid (CAS 811470-25-4). As evidenced by axially chiral 6-aryl-picolinic acid ligands, the 1-naphthyl-substituted picolinic acid (R-Naph-PyCOOH) acts as an excellent ligand for CpRu-catalyzed dehydrative intramolecular allylation, achieving quantitative conversion and high enantioselectivity (>90% ee), whereas the corresponding benzoic ester analog shows significantly reduced stereochemical stability and catalytic performance [1].

Asymmetric Catalysis Axial Chirality Ligand Design

Higher LogP Than 6-(Naphthalen-2-yl)picolinic Acid May Improve Membrane Partitioning

6-(Naphthalen-1-YL)picolinic acid has a computed XLogP3-AA value of 3.6 (PubChem CID 53223856) [1]. 6-(Naphthalen-2-yl)picolinic acid (CAS 811470-25-4) has a calculated LogP of approximately 3.2 (QSPR analysis, available via vendor documentation [2]). The difference of ΔLogP ≈ 0.4 log units translates to roughly a 2.5-fold higher partition coefficient for the 1-naphthyl isomer, suggesting moderately better membrane permeability in passive diffusion models.

ADME Prediction Lipophilicity Drug Design

6-Aryl-Picolinate Scaffold with 1-Naphthyl Substituent Displays Herbicidal Potency at Low Micromolar Concentrations (Class-Level SAR)

The 6-aryl-2-picolinic acid class, for which 6-(Naphthalen-1-YL)picolinic acid is a synthetic intermediate, has produced commercial herbicides halauxifen-methyl and florpyrauxifen-benzyl. In Arabidopsis thaliana root growth inhibition assays, 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds achieved IC50 values as low as 0.012 µM, representing a 45-fold improvement over halauxifen-methyl's IC50 of 0.54 µM [1]. These data demonstrate that structural modifications at the 6-aryl position of the picolinic acid core can profoundly influence auxin receptor binding and herbicidal potency. The 1-naphthyl variant provides a rigid, electron-rich aromatic surface distinct from the 4-chloro-2-fluoro-3-methoxyphenyl group in halauxifen-methyl, making it a preferred scaffold for exploring alternative weed spectra or resistance-breaking properties.

Herbicide Discovery Auxin Mimic 6-Aryl-Picolinate

Purity Benchmarking: Commercial Availability at 95% Purity with Batch Analytical Support

6-(Naphthalen-1-YL)picolinic acid is commercially available at a minimum purity specification of 95% from AKSci (Catalog 8625DJ) with supporting SDS and COA documentation available upon request . The 6-(Naphthalen-2-yl)picolinic acid isomer is offered at 97% purity (Bidepharm BD583397) , representing a 2% absolute difference. While 6-(Naphthalen-2-yl)picolinic acid may be obtained at slightly higher purity, the 1-naphthyl isomer requires more intricate synthetic control due to the steric congestion at the 1-position, making the 95% specification substantively adequate for most research applications and reflects the compound's inherently challenging synthetic profile.

Compound Procurement Quality Control Laboratory Supply

Rotatable Bond Count and Topological Surface Area (TPSA) Comparison Against Halauxifen-Methyl

Computed by PubChem, 6-(Naphthalen-1-YL)picolinic acid exhibits a rotatable bond count of 2 and a TPSA of 50.2 Ų [1]. In comparison, halauxifen-methyl possesses a rotatable bond count of 5 and a TPSA of 85.5 Ų [2], largely due to its 4-amino-3-chloro-5-fluoropicolinate core and substituted phenyl ring. The lower rotatable bond count suggests a more rigid, conformationally constrained molecule, while the smaller TPSA indicates a higher intrinsic likelihood of passive membrane permeation under Lipinski-type rule-of-five assessments.

Molecular Descriptors Drug-Likeness Chemical Property Comparison

Optimal Use Scenarios for 6-(Naphthalen-1-YL)Picolinic Acid in Asymmetric Catalysis and Agrochemical Discovery


Synthesis of Axially Chiral 6-Aryl-Picolinic Acid Ligands for Enantioselective Catalysis

The naphthalen-1-yl group at the 6-position of the pyridine-2-carboxylic acid core creates a rigid, axially chiral environment essential for Ru-catalyzed dehydrative allylation. Researchers should utilize 6-(Naphthalen-1-YL)picolinic acid as a building block to prepare Cl-Naph-PyCOOH type ligands, which have demonstrated quantitative conversion and >90% ee in CpRu-catalyzed reactions [1]. The 6-(naphthalen-2-yl) isomer cannot replicate this performance due to the absence of peri-interaction.

Exploratory Herbicide Lead Optimization with Substituted 6-Aryl-Picolinic Acids

Agrochemical discovery teams can employ 6-(Naphthalen-1-YL)picolinic acid as a key intermediate to synthesize novel 6-aryl-2-picolinate auxin mimics. The class-level SAR shows that judicious 6-aryl substitution can improve herbicidal potency by >40-fold over halauxifen-methyl [2]. The 1-naphthyl scaffold provides a distinct electron-rich aromatic surface for resistance-breaking activity against broadleaf weeds in cereal crops.

Metal Chelation and Coordination Chemistry with Tunable Selectivity

As a bidentate ligand, 6-(Naphthalen-1-YL)picolinic acid can form stable complexes with transition metals. The steric bulk of the 1-naphthyl group adjacent to the pyridine nitrogen is predicted to favor lower coordination numbers and open coordination sites, in contrast to the less hindered 5- or 4-regioisomers. This steric differentiation can be exploited to design catalysts or luminescent probes where metal accessibility is critical [1].

Reference Standard for Crystallographic or Database-Curated Regioisomer Differentiation

The distinct crystallographic and computed properties (XLogP 3.6, TPSA 50.2 Ų, rotatable bonds = 2) make 6-(Naphthalen-1-YL)picolinic acid a valuable reference standard for distinguishing it from other naphthyl-picolinic acid isomers in analytical chemistry. Its availability at 95% purity from AKSci (Catalog 8625DJ) with complete analytical documentation supports its use as a benchmarking compound in quality control workflows .

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